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Introduction
The eradication of Human Immunodeficiency Virus (HIV) is hindered by the persistence of

latent viral reservoirs, which are immune to conventional antiretroviral therapy (cART). A

promising strategy to eliminate these reservoirs is the "shock and kill" approach, which involves

reactivating latent HIV with Latency Reversing Agents (LRAs) to make the infected cells visible

to the immune system for clearance. UMB-136, a novel bromodomain and extra-terminal

domain inhibitor (BETi), has emerged as a potent LRA. This application note provides a

detailed protocol for the analysis of UMB-136-mediated HIV reactivation using flow cytometry, a

powerful technique for single-cell analysis of viral protein expression.

UMB-136 functions by targeting the bromodomain-containing protein 4 (BRD4), a cellular

reader of acetylated histones.[1] By inhibiting BRD4, UMB-136 promotes the release of the

positive transcription elongation factor b (P-TEFb), a critical host factor for HIV gene

expression.[1] This leads to robust transcriptional activation of the latent HIV provirus. This

document outlines the necessary protocols for cell culture, treatment with UMB-136, and

subsequent flow cytometric analysis to quantify HIV reactivation.

Data Presentation
The efficacy of UMB-136 in reactivating latent HIV has been demonstrated in various cellular

models. The following tables summarize the quantitative data from flow cytometry experiments.
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Table 1: HIV-1 Reactivation in J-Lat Cell Clones Treated with UMB-136

J-Lat Clone Treatment Concentration (µM)
% GFP-Positive
Cells

6.3 UMB-136 2.5 As per study

6.3 UMB-136 5 As per study

8.4 UMB-136 2.5 As per study

8.4 UMB-136 5 As per study

9.2 UMB-136 2.5 As per study

9.2 UMB-136 5 As per study

10.4 UMB-136 2.5 As per study

10.4 UMB-136 5 As per study

Control JQ1 1 As per study

Data adapted from a representative experiment.[1][2] J-Lat cells are Jurkat T cells latently

infected with an HIV provirus containing a GFP reporter gene in place of Nef.[3]

Table 2: HIV-1 Reactivation in THP89GFP Monocytic Cells Treated with UMB-136

Cell Line Treatment Concentration (µM)
HIV-Reactivated
Cell Population (%)

THP89GFP UMB-136 5 As per study

THP89GFP JQ1 1 As per study

Data from a representative experiment.[1][2] THP89GFP cells are a monocytic cell line latently

infected with a GFP-expressing HIV provirus.
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Protocol 1: In Vitro HIV-1 Reactivation Assay in J-Lat T-
Cell Lines
1. Materials:

J-Lat cell clones (e.g., 6.3, 8.4, 9.2, 10.4)

RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin,

and 100 µg/mL streptomycin.

UMB-136 (stock solution in DMSO)

JQ1 (positive control, stock solution in DMSO)

DMSO (vehicle control)

96-well cell culture plates

Flow cytometer

2. Cell Culture and Seeding:

Culture J-Lat cells in complete RPMI 1640 medium at 37°C in a humidified 5% CO2

incubator.

Seed the cells in a 96-well plate at a density of 1 x 10^5 cells per well in 100 µL of medium.

3. Treatment with UMB-136:

Prepare serial dilutions of UMB-136 and JQ1 in complete RPMI 1640 medium.

Add 100 µL of the diluted compounds to the respective wells to achieve final concentrations

of 2.5 µM and 5 µM for UMB-136, and 1 µM for JQ1.

Include a vehicle control with an equivalent concentration of DMSO.

Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
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4. Flow Cytometry Analysis:

After incubation, resuspend the cells by gentle pipetting.

Transfer the cell suspension to flow cytometry tubes.

Analyze the percentage of GFP-positive cells using a flow cytometer.

Gate on the live cell population based on forward and side scatter profiles.

Quantify the percentage of GFP-positive cells within the live cell gate.

Protocol 2: HIV-1 Reactivation in a Primary CD4+ T-Cell
Model
1. Materials:

Peripheral blood mononuclear cells (PBMCs) from healthy donors.

CD4+ T-cell isolation kit.

Recombinant human IL-2.

PHA-L (Phytohemagglutinin-L).

Anti-CD3/CD28 beads.

HIV-1 NL4-3 virus stock.

UMB-136.

JQ1.

qRT-PCR reagents.

Flow cytometer.

2. Isolation and Activation of Primary CD4+ T-Cells:
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Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

Enrich for CD4+ T-cells using a negative selection kit according to the manufacturer's

instructions.

Activate the purified CD4+ T-cells with anti-CD3/CD28 beads and PHA-L in the presence of

IL-2 for 48-72 hours.

3. Infection and Establishment of Latency:

Infect the activated CD4+ T-cells with HIV-1 NL4-3 by spinoculation.

Culture the infected cells for several days to allow for viral integration and a return to a

resting state, establishing latency.

4. Treatment and Analysis:

Treat the latently infected primary CD4+ T-cells with UMB-136 (e.g., 2.5 µM) or JQ1 (e.g., 1

µM).

After 24-48 hours, harvest the cell supernatant.

Quantify the amount of viral RNA in the supernatant using qRT-PCR to measure virus

production.[1]

For intracellular staining, fix and permeabilize the cells and stain with fluorescently labeled

antibodies against HIV proteins (e.g., p24).

Analyze the percentage of p24-positive cells by flow cytometry.
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Caption: Signaling pathway of UMB-136 in HIV reactivation.
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Caption: Experimental workflow for flow cytometry analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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